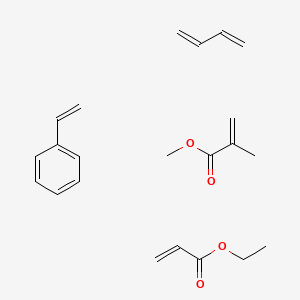
Buta-1,3-diene;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buta-1,3-diene; ethyl prop-2-enoate; methyl 2-methylprop-2-enoate; styrene: is a combination of four distinct organic compounds, each with unique properties and applications. These compounds are widely used in various industrial and scientific fields due to their reactivity and versatility.
Preparation Methods
Buta-1,3-diene
Buta-1,3-diene is primarily produced through the steam cracking of hydrocarbons such as naphtha or gas oil. This process involves heating the hydrocarbons to high temperatures, causing them to break down into smaller molecules, including buta-1,3-diene . Another method involves the dehydrogenation of butane .
Ethyl prop-2-enoate
. This reaction typically uses sulfuric acid or ion exchange resins as catalysts . Industrial production can also involve the Reppe reaction , which combines acetylene, carbon monoxide, and ethanol .
Methyl 2-methylprop-2-enoate
acetone cyanohydrin process . This method involves the reaction of acetone cyanohydrin with sulfuric acid, followed by hydrolysis . Another method is the isobutylene oxidation process , which uses isobutylene and methanol .
Styrene
Styrene is primarily produced by the dehydrogenation of ethylbenzene . This process involves heating ethylbenzene in the presence of steam and a catalyst, typically iron oxide, to produce styrene and hydrogen . Another method is the alkylation of benzene with ethylene , followed by dehydrogenation .
Chemical Reactions Analysis
Buta-1,3-diene
Buta-1,3-diene undergoes various reactions, including:
Polymerization: Used to produce synthetic rubber.
Diels-Alder reactions: Forms cyclohexene derivatives.
Hydrogenation: Converts to butenes or butanes.
Ethyl prop-2-enoate
Ethyl prop-2-enoate is involved in:
Polymerization: Forms polymers used in coatings and adhesives.
Transesterification: Produces other acrylates.
Addition reactions: Reacts with nucleophiles to form various derivatives.
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate undergoes:
Polymerization: Produces polymethyl methacrylate (PMMA), used in plastics.
Transesterification: Forms other methacrylates.
Styrene
Styrene participates in:
Polymerization: Produces polystyrene, used in packaging and insulation.
Copolymerization: Forms copolymers with other monomers.
Addition reactions: Reacts with electrophiles and nucleophiles.
Scientific Research Applications
Buta-1,3-diene
Buta-1,3-diene is extensively used in the production of synthetic rubber, which is crucial for the automotive industry . It is also used in the synthesis of various polymers and copolymers .
Ethyl prop-2-enoate
Ethyl prop-2-enoate is used in the production of polymers for coatings, adhesives, and textiles . It is also a reagent in the synthesis of pharmaceutical intermediates .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is primarily used to produce PMMA, which is used in various applications, including medical devices, automotive parts, and optical lenses .
Styrene
Styrene is used to produce polystyrene, which has applications in packaging, insulation, and consumer goods . It is also used in the production of various copolymers and resins .
Mechanism of Action
Buta-1,3-diene
Buta-1,3-diene acts as a monomer in polymerization reactions, forming long polymer chains through the reaction of its double bonds . It can also undergo Diels-Alder reactions, forming cyclic compounds .
Ethyl prop-2-enoate
Ethyl prop-2-enoate undergoes polymerization through its vinyl group, forming polymers with various properties depending on the reaction conditions . It can also participate in addition reactions with nucleophiles .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate polymerizes through its vinyl group, forming PMMA . It can also undergo transesterification and addition reactions .
Styrene
Styrene polymerizes through its vinyl group, forming polystyrene . It can also participate in copolymerization and addition reactions .
Comparison with Similar Compounds
Buta-1,3-diene
Similar compounds include isoprene and chloroprene, which are also used in the production of synthetic rubber . Buta-1,3-diene is unique due to its simple structure and high reactivity .
Ethyl prop-2-enoate
Similar compounds include methyl acrylate and butyl acrylate, which are also used in the production of polymers . Ethyl prop-2-enoate is unique due to its balance of reactivity and stability .
Methyl 2-methylprop-2-enoate
Similar compounds include ethyl methacrylate and butyl methacrylate, which are also used in the production of methacrylate polymers . Methyl 2-methylprop-2-enoate is unique due to its high reactivity and ability to form PMMA .
Styrene
Similar compounds include alpha-methylstyrene and divinylbenzene, which are also used in the production of polymers . Styrene is unique due to its versatility and wide range of applications .
Properties
CAS No. |
27965-85-1 |
|---|---|
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
buta-1,3-diene;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.2C5H8O2.C4H6/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-3-4-2/h2-7H,1H2;1H2,2-3H3;3H,1,4H2,2H3;3-4H,1-2H2 |
InChI Key |
MBBDSMFIOJPHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C.CC(=C)C(=O)OC.C=CC=C.C=CC1=CC=CC=C1 |
Related CAS |
27965-85-1 110389-00-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















